molecular formula C16H24O3 B3048069 Ethyl 4-(heptyloxy)benzoate CAS No. 154845-73-5

Ethyl 4-(heptyloxy)benzoate

Cat. No.: B3048069
CAS No.: 154845-73-5
M. Wt: 264.36 g/mol
InChI Key: COPYTTHZCLEPLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(heptyloxy)benzoate is likely a derivative of benzoic acid, similar to ethyl benzoate . Ethyl benzoate is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ethyl benzoate can be synthesized through esterification of benzoic acid with ethanol .

Scientific Research Applications

Anti-Juvenile Hormone Agent

Ethyl 4-(heptyloxy)benzoate and its derivatives have been extensively studied for their potential as anti-juvenile hormone agents in insects, particularly in silkworms (Bombyx mori). These compounds show the ability to induce precocious metamorphosis, indicating a deficiency in juvenile hormone (JH). This effect can be fully counteracted by JH agonists like methoprene, signifying a direct relationship with JH activity. Notably, different enantiomers of these compounds exhibit varying degrees of activity, further highlighting their potential in biological applications (Kuwano et al., 2008); (Kaneko et al., 2011).

Impact on Juvenile Hormone Synthesis

Research indicates that this compound derivatives can inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in insects. This suggests their role in controlling the hormonal regulation in insects, which could have implications for pest control and insect lifecycle studies (Kaneko et al., 2011).

Liquid Crystalline Properties

Some derivatives of this compound exhibit liquid crystalline properties, which could be significant in material science, especially for applications in displays and sensors. The specific molecular structure of these compounds, including the presence of alkyl chains and ester functions, plays a crucial role in determining their mesogenic (liquid crystal-forming) behavior (Bracon et al., 2000); (Lai et al., 2007).

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-(heptyloxy)benzoate are not well-studied. Benzoate compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Benzoate compounds have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzoate metabolism has been mapped in the human gut microbiome

Properties

IUPAC Name

ethyl 4-heptoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPYTTHZCLEPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610098
Record name Ethyl 4-(heptyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154845-73-5
Record name Ethyl 4-(heptyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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